6,7-Dichloroquinoxalin-2-ol

sigma receptor binding affinity CNS pharmacology

6,7-Dichloroquinoxalin-2-ol (CAS 78470-95-8) is a heterocyclic organic compound classified as a halogenated quinoxalinol derivative, existing in equilibrium with its 2(1H)-quinoxalinone tautomer. It features a dichlorinated benzene ring fused to a pyrazine moiety with a hydroxyl group at position 2, conferring distinct electronic and steric properties that define its reactivity as a pharmacophore scaffold.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 78470-95-8
Cat. No. B1590947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoxalin-2-ol
CAS78470-95-8
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2
InChIInChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
InChIKeyBDVJLKWSNDCCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroquinoxalin-2-ol (CAS 78470-95-8): Baseline Chemical and Pharmacological Profile for Research Procurement


6,7-Dichloroquinoxalin-2-ol (CAS 78470-95-8) is a heterocyclic organic compound classified as a halogenated quinoxalinol derivative, existing in equilibrium with its 2(1H)-quinoxalinone tautomer . It features a dichlorinated benzene ring fused to a pyrazine moiety with a hydroxyl group at position 2, conferring distinct electronic and steric properties that define its reactivity as a pharmacophore scaffold . This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, particularly for developing ligands targeting sigma receptors and excitatory amino acid receptors [1].

Why Generic Quinoxaline Substitution Fails: Critical Substituent-Driven Selectivity in 6,7-Dichloroquinoxalin-2-ol


Quinoxaline derivatives exhibit profoundly divergent biological activities based on subtle modifications to the core scaffold. The specific 6,7-dichloro substitution pattern of 6,7-dichloroquinoxalin-2-ol is not interchangeable with other halogenation regioisomers or oxidation states; even closely related analogs like 6,7-dichloroquinoxaline-2,3-dione (DCQX) display distinct receptor selectivity profiles despite structural similarity [1]. Studies on sigma receptor binding demonstrate that lipophilicity and electronic effects conferred by the 6,7-dichloro motif critically influence target engagement and off-target liability, making generic substitution a high-risk strategy in both probe development and lead optimization campaigns [2].

Quantitative Differentiation of 6,7-Dichloroquinoxalin-2-ol Against Structural Analogs


Sigma-2 Receptor Affinity: 6,7-Dichloroquinoxalin-2-ol Exhibits Nanomolar Potency

6,7-Dichloroquinoxalin-2-ol demonstrates high-affinity binding to the sigma-2 receptor with a Ki of 90 nM, as measured in rat PC12 cells [1]. In contrast, a structurally related quinoxalin-2-ol derivative lacking the 6,7-dichloro substitution showed significantly reduced affinity (Ki > 10,000 nM), indicating that the specific halogenation pattern is essential for potent sigma-2 engagement [2].

sigma receptor binding affinity CNS pharmacology

Sigma-1 Receptor Selectivity: 6,7-Dichloroquinoxalin-2-ol Shows Favorable Binding Profile

6,7-Dichloroquinoxalin-2-ol binds to the sigma-1 receptor with an IC50 of 240 nM in rat whole brain membranes [1]. This value is substantially more potent than many other quinoxaline derivatives evaluated in the same assay system. For context, a series of 6,7-dichloro-substituted quinoxaline analogs reported in the literature exhibited sigma-1 affinities ranging from 500 nM to >10,000 nM, suggesting that the specific hydroxyl substitution pattern at position 2 contributes to enhanced binding [2].

sigma receptor selectivity CNS pharmacology

Cytotoxicity Profile: 6,7-Dichloroquinoxalin-2-ol Demonstrates Moderate Antiproliferative Activity

6,7-Dichloroquinoxalin-2-ol inhibits the proliferation of HCT-116 colon cancer cells with an IC50 of 1.9 µg/mL, and MCF-7 breast cancer cells with an IC50 of 2.3 µg/mL . In direct comparison, the reference chemotherapeutic doxorubicin exhibits an IC50 of 3.23 µg/mL against HCT-116 cells in the same assay, indicating that 6,7-dichloroquinoxalin-2-ol is approximately 1.7-fold more potent than doxorubicin in this specific cell line .

anticancer cytotoxicity cancer cell lines

NMDA Receptor Glycine Site Antagonism: 6,7-Dichloroquinoxalin-2-ol Acts as a Competitive Antagonist

6,7-Dichloroquinoxalin-2-ol acts as a competitive antagonist at the glycine binding site of the NMDA receptor complex, a mechanism shared with the structurally related compound DCQX (6,7-dichloroquinoxaline-2,3-dione) . While quantitative affinity data for 6,7-dichloroquinoxalin-2-ol at this site is not directly available, DCQX has been shown to competitively displace [3H]glycine binding with high selectivity over other NMDA receptor binding sites [1]. The 2-hydroxyl group in 6,7-dichloroquinoxalin-2-ol distinguishes it from the 2,3-dione moiety of DCQX, potentially altering pharmacokinetic properties and synthetic accessibility.

NMDA receptor glycine site neuropharmacology

Monoamine Oxidase B (MAO-B) Inhibition: 6,7-Dichloroquinoxalin-2-ol Shows Weak Activity

6,7-Dichloroquinoxalin-2-ol inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while exhibiting negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This weak MAO-B inhibition profile is comparable to many quinoxaline derivatives, but significantly less potent than known MAO-B inhibitors like selegiline (IC50 ~ 10 nM). The compound's lack of potent MAO inhibition may be advantageous in certain contexts where MAO-related side effects are undesirable.

MAO-B enzyme inhibition neurodegeneration

Dopamine Transporter (DAT) Interaction: 6,7-Dichloroquinoxalin-2-ol Exhibits Low Affinity

6,7-Dichloroquinoxalin-2-ol demonstrates low affinity for the human dopamine transporter (DAT) with a Ki of 794 nM [1]. This is significantly weaker than typical DAT inhibitors such as cocaine (Ki ~ 100-500 nM) or GBR12909 (Ki ~ 1 nM). The low DAT affinity suggests that 6,7-dichloroquinoxalin-2-ol is unlikely to produce off-target dopaminergic effects when used as a sigma or NMDA receptor probe.

dopamine transporter DAT CNS

Optimal Research and Industrial Use Cases for 6,7-Dichloroquinoxalin-2-ol Based on Quantitative Differentiation


Sigma-2 Receptor Probe Development and Cancer Imaging

With its high-affinity sigma-2 binding (Ki = 90 nM), 6,7-dichloroquinoxalin-2-ol is an ideal starting scaffold for designing sigma-2 selective ligands. Sigma-2 receptors are overexpressed in various cancers and are implicated in cell proliferation, making them attractive targets for diagnostic imaging and therapeutic intervention [1]. The compound's favorable selectivity profile and synthetic accessibility support its use in structure-activity relationship (SAR) campaigns aimed at optimizing sigma-2 affinity and pharmacokinetic properties for potential PET tracer development.

NMDA Receptor Glycine Site Antagonist for Neurological Research

The competitive glycine site antagonism exhibited by 6,7-dichloroquinoxalin-2-ol positions it as a valuable tool for investigating NMDA receptor function in neurological and psychiatric disorders, including excitotoxicity, schizophrenia, and cocaine addiction . Its structural distinction from DCQX (2-hydroxyl vs. 2,3-dione) offers alternative physicochemical properties that may influence brain penetration or metabolic stability, providing a complementary probe to existing quinoxalinedione antagonists [2].

Anticancer Lead Optimization and Cytotoxicity Screening

The direct cytotoxicity data against HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL) cell lines, coupled with its superior potency over doxorubicin in HCT-116 cells, supports the use of 6,7-dichloroquinoxalin-2-ol as a starting point for developing novel anticancer agents . Its moderate activity warrants further medicinal chemistry optimization to improve potency and selectivity, particularly in cancers where sigma-2 receptor targeting may synergize with direct cytotoxic mechanisms.

Chemical Biology Tool for Off-Target Selectivity Profiling

The comprehensive binding profile of 6,7-dichloroquinoxalin-2-ol—including its weak MAO-B inhibition (IC50 = 17,000 nM) and low DAT affinity (Ki = 794 nM)—makes it a cleaner chemical probe for studying sigma and NMDA receptor biology without confounding off-target activities [3][4]. This selectivity profile is advantageous in target validation studies and in establishing SAR for sigma receptor ligands, where minimizing polypharmacology is critical.

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